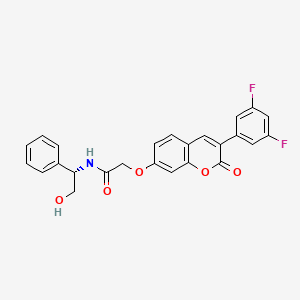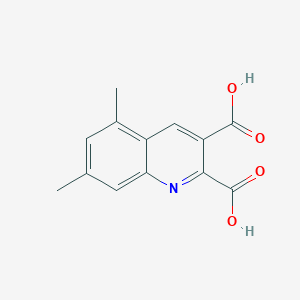
5,7-Dimethylquinoline-2,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dimethylquinoline-2,3-dicarboxylic acid: is a heterocyclic organic compound with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol It is characterized by the presence of two carboxylic acid groups at the 2 and 3 positions of the quinoline ring, along with methyl groups at the 5 and 7 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,3-dimethyl aniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, with a focus on yield, purity, and cost-effectiveness. The use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis process is common in industrial settings .
化学反应分析
Types of Reactions: 5,7-Dimethylquinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,3-dicarboxylic acid derivatives, while reduction can produce quinoline-2,3-dimethanol .
科学研究应用
Chemistry: In chemistry, 5,7-Dimethylquinoline-2,3-dicarboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have been studied for their biological activities, including antimicrobial and anticancer properties. Researchers are exploring its potential as a lead compound for drug development .
Medicine: In medicine, this compound and its derivatives are being investigated for their therapeutic potential. Studies have shown promising results in the treatment of certain diseases, making it a compound of interest in pharmaceutical research .
Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of 5,7-Dimethylquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
相似化合物的比较
- 5,7-Dimethylquinoline-3-carboxylic acid
- 6,7-Dimethylquinoline-2,3-dicarboxylic acid
- 5,8-Dimethylquinoline-2,3-dicarboxylic acid
Comparison: Compared to these similar compounds, 5,7-Dimethylquinoline-2,3-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. For instance, the presence of carboxylic acid groups at the 2 and 3 positions enhances its reactivity and potential for forming derivatives .
属性
CAS 编号 |
948293-89-8 |
|---|---|
分子式 |
C13H11NO4 |
分子量 |
245.23 g/mol |
IUPAC 名称 |
5,7-dimethylquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C13H11NO4/c1-6-3-7(2)8-5-9(12(15)16)11(13(17)18)14-10(8)4-6/h3-5H,1-2H3,(H,15,16)(H,17,18) |
InChI 键 |
OTTGUNWLXHAZHF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)C(=O)O)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


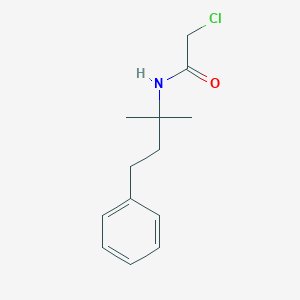
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoate](/img/structure/B12632870.png)

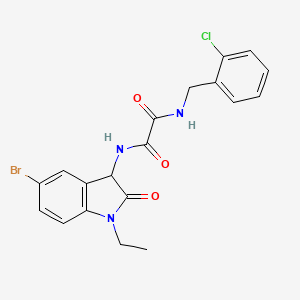
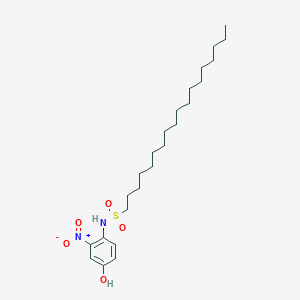
![(5Z)-5-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12632898.png)
![6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12632914.png)
![4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B12632915.png)
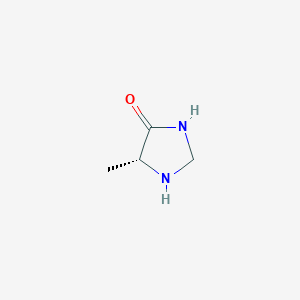
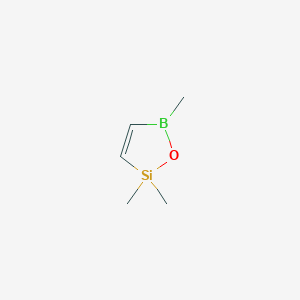
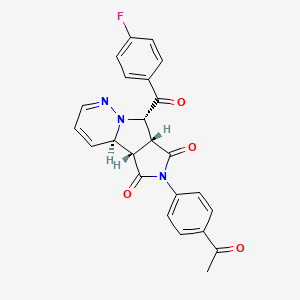
![4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12632924.png)
![2(3H)-Benzoxazolone,3-[2-[4-[(2-bromo-3,4-dimethoxyphenyl)sulfonyl]-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-2-oxoethyl]-5-chloro-](/img/structure/B12632929.png)
